Cas no 1990-77-8 (Syringaresinol diacetate)

Syringaresinol diacetate 化学的及び物理的性質
名前と識別子
-
- Syringaresinol diacetate
- (1S,3aR,4S,6aR)-Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diylbis-2,6 -dimethoxy-4,1-phenylene diacetate
- Syringaresil diacetate
- (+-)-1-Butyrylamino-4,6-dimethyl-benzocyclobuten
- (+-)-1c,4c-Bis-(4-acetoxy-3,5-dimethoxy-phenyl)-(3ar,6ac)-tetrahydro-furo[3,4-c]furan
- AC1L709A
- AG-F-11867
- CTK4H0195
- N-(3,5-Dimethylbicyclo(4.2.0)octa-1,3,5-trien-7-yl)butanamide
- N-(3,5-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-yl)butanamide
- NSC186235
- [ "" ]
- DL-Syringaresinol diacetate
- [4-[(3S,3aR,6S,6aR)-6-(4-acetyloxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenyl] acetate
- HY-N1189
- [4-[6-(4-acetyloxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenyl] acetate
- CS-0016480
- FS-9522
- 1990-77-8
- DA-67882
- AKOS032948535
-
- インチ: InChI=1S/C26H30O10/c1-13(27)35-25-19(29-3)7-15(8-20(25)30-4)23-17-11-34-24(18(17)12-33-23)16-9-21(31-5)26(36-14(2)28)22(10-16)32-6/h7-10,17-18,23-24H,11-12H2,1-6H3/t17-,18-,23+,24+/m0/s1
- InChIKey: FEDJEJQAGQWOHV-XZUXRINTSA-N
- ほほえんだ: CC(=O)OC1=C(C=C(C=C1OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC(=O)C)OC)OC
計算された属性
- せいみつぶんしりょう: 502.18400
- どういたいしつりょう: 502.184
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 10
- 重原子数: 36
- 回転可能化学結合数: 10
- 複雑さ: 671
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 108A^2
- 疎水性パラメータ計算基準値(XlogP): 2.4
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 556.4±50.0 °C at 760 mmHg
- フラッシュポイント: 236.2±30.2 °C
- PSA: 107.98000
- LogP: 3.64680
- じょうきあつ: 0.0±1.5 mmHg at 25°C
Syringaresinol diacetate セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Syringaresinol diacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5083-1 mg |
Syringaresinol diacetate |
1990-77-8 | 1mg |
¥2035.00 | 2022-04-26 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S88570-5mg |
(1S,3aR,4S,6aR)-Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diylbis-2,6 -dimethoxy-4,1-phenylene diacetate |
1990-77-8 | 5mg |
¥4000.0 | 2021-09-07 | ||
TargetMol Chemicals | TN5083-5 mg |
Syringaresinol diacetate |
1990-77-8 | 98% | 5mg |
¥ 2,760 | 2023-07-10 | |
A2B Chem LLC | AB08506-5mg |
Syringaresinol Diacetate |
1990-77-8 | 98.0% | 5mg |
$494.00 | 2024-04-20 | |
TargetMol Chemicals | TN5083-1 ml * 10 mm |
Syringaresinol diacetate |
1990-77-8 | 1 ml * 10 mm |
¥ 4230 | 2024-07-19 | ||
TargetMol Chemicals | TN5083-1 mL * 10 mM (in DMSO) |
Syringaresinol diacetate |
1990-77-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4230 | 2023-09-15 | |
TargetMol Chemicals | TN5083-5mg |
Syringaresinol diacetate |
1990-77-8 | 5mg |
¥ 2760 | 2024-07-19 |
Syringaresinol diacetate 関連文献
-
Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
-
Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
-
Tae Hwan Noh,Youn Jung Choi,Yoon Kyong Ryu,Young-A Lee,Ok-Sang Jung CrystEngComm, 2009,11, 2371-2374
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
Syringaresinol diacetateに関する追加情報
Introduction to Syringaresinol diacetate (CAS No. 1990-77-8)
Syringaresinol diacetate, with the chemical formula C20H22O6, is a naturally occurring stilbenoid derivative that has garnered significant attention in the field of pharmaceutical research and natural product chemistry. This compound, identified by its unique CAS number 1990-77-8, is primarily derived from the plant species of the genus *Syringa*, particularly *Syringa vulgaris*. Its structural properties, characterized by a diacetylated form of syringaresinol, make it a subject of interest for its potential bioactivities and mechanistic insights into its interactions with biological systems.
The chemical structure of Syringaresinol diacetate features a phenyl ring connected to two aromatic rings through a central double bond, with acetyl groups attached to the hydroxyl positions. This configuration imparts unique reactivity and solubility characteristics, enabling its application in various biochemical assays and drug discovery pipelines. The compound’s solubility profile in organic solvents such as methanol and dimethyl sulfoxide (DMSO) facilitates its use in high-throughput screening (HTS) platforms, where it can be tested against a wide array of biological targets.
In recent years, Syringaresinol diacetate has been the focus of numerous studies due to its demonstrated pharmacological properties. Research has highlighted its potential as an antioxidant, anti-inflammatory, and anticancer agent. The antioxidant activity of this compound is attributed to its ability to scavenge reactive oxygen species (ROS) and modulate the activity of enzymes such as lipoxygenase and cyclooxygenase. These effects are particularly relevant in the context of chronic inflammatory diseases and neurodegenerative disorders, where oxidative stress plays a pivotal role in disease progression.
One of the most compelling aspects of Syringaresinol diacetate is its mechanism of action as an inhibitor of specific signaling pathways involved in cancer cell proliferation. Preclinical studies have shown that it can modulate the activity of kinases such as EGFR (epidermal growth factor receptor) and Akt, which are crucial for cell survival and proliferation. Furthermore, its ability to induce apoptosis in cancer cells by activating caspase-dependent pathways has been documented in several in vitro models. These findings have positioned Syringaresinol diacetate as a promising candidate for further development into a chemotherapeutic agent.
The anti-inflammatory properties of Syringaresinol diacetate have also been extensively studied. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α (tumor necrosis factor-alpha), IL-1β (interleukin-1 beta), and IL-6 (interleukin-6) in macrophage cell lines. This effect is mediated through the suppression of nuclear factor kappa B (NF-κB) signaling, a key transcription factor involved in inflammation. Given the widespread use of nonsteroidal anti-inflammatory drugs (NSAIDs), Syringaresinol diacetate offers an alternative approach with potentially fewer side effects associated with long-term use.
Recent advancements in natural product chemistry have enabled a deeper understanding of how Syringaresinol diacetate interacts with biological targets at the molecular level. Techniques such as X-ray crystallography and computational modeling have been employed to elucidate its binding modes with enzymes and receptors. These studies have revealed that Syringaresinol diacetate can form stable complexes with proteins involved in metabolic pathways, suggesting its potential role in modulating cellular metabolism. This insight could be particularly valuable in the context of metabolic disorders such as diabetes and obesity.
The pharmacokinetic profile of Syringaresinol diacetate is another area that has attracted considerable interest. Studies have shown that it exhibits moderate oral bioavailability and can distribute widely throughout various tissues upon administration. Its metabolic stability suggests that it can undergo multiple rounds of enzymatic degradation, which may influence its duration of action. Further research is needed to optimize delivery systems that enhance its bioavailability while minimizing potential side effects.
In conclusion, Syringaresinol diacetate represents a fascinating compound with diverse bioactivities that make it a valuable asset in pharmaceutical research. Its potential applications span from treating chronic inflammatory diseases to addressing cancer and metabolic disorders. As research continues to uncover new mechanisms by which this compound exerts its effects, it is likely that Syringaresinol diacetate will emerge as a key player in future therapeutic strategies.
1990-77-8 (Syringaresinol diacetate) 関連製品
- 73354-15-1(9-O-Acetyl-4,4'-di-O-methyllariciresinol)
- 32971-25-8((+)-Pinoresinol diacetate)
- 79114-77-5(3-Furanmethanol,tetrahydro-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-, a-acetate, (2S,3R,4R)-)
- 1344506-23-5((2R)-2-amino-2-(3-bromo-5-chlorophenyl)ethan-1-ol)
- 2411314-72-0(N-{2-4-(cyanomethyl)phenoxyethyl}but-2-ynamide)
- 2137980-15-3(4-amino-N,N-dicyclopropyl-N-methylbenzene-1-sulfonoimidamide)
- 1595658-23-3(1-1-(2-ethoxyethoxy)-2-iodoethyl-2-fluorobenzene)
- 3296-43-3(6-Octadecenoic acid,1,1',1''-(1,2,3-propanetriyl) ester, (6Z,6'Z,6''Z)-)
- 2228185-13-3(2-(3-ethylthiophen-2-yl)-3,3-difluoropropan-1-amine)
- 50588-44-8(5α-Androsta-2,16-diene)




